molecular formula C11H9BrO3 B12096392 methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B12096392
M. Wt: 269.09 g/mol
InChI Key: AIBGSRXWMDGIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic β-keto ester featuring a bromine substituent at the 4-position of the indene ring and a methyl ester group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in electrophilic substitutions and catalytic enantioselective reactions. The bromine atom enhances electrophilicity at the carbonyl group, making it reactive toward nucleophilic additions or cross-coupling reactions .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 7-bromo-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)8-5-7-6(10(8)13)3-2-4-9(7)12/h2-4,8H,5H2,1H3

InChI Key

AIBGSRXWMDGIAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : 1-Indanone, dimethyl carbonate, sodium hydride (NaH), tetrahydrofuran (THF).

  • Procedure :

    • NaH (60% w/w) is suspended in THF under nitrogen, followed by dropwise addition of 1-indanone dissolved in THF.

    • DMC is introduced, and the mixture is refluxed for 2 hours.

    • The reaction is quenched with ice-cold 1M HCl, and the product is extracted with ethyl acetate.

  • Yield : 99% under optimized conditions.

Critical Parameters :

  • Temperature : Reflux conditions (≈66°C for THF) ensure complete esterification.

  • Catalyst Loading : A 2:1 molar ratio of DMC to 1-indanone minimizes side reactions.

  • Purification : Column chromatography (hexane/ethyl acetate) isolates the precursor with >98% purity.

Comparative Analysis of Bromination Methods

ParameterBr₂/FeBr₃ MethodNBS/AIBN Method
Yield 65–70%75–80%
Reaction Time 4–6 hours8–12 hours
Safety High risk (Br₂ handling)Moderate (solid reagents)
Regioselectivity ModerateHigh
Byproducts Di-brominated speciesSuccinimide derivatives

Key Observations :

  • The NBS method achieves higher yields and selectivity but requires longer reaction times.

  • Br₂ is cost-effective for large-scale synthesis but necessitates stringent safety protocols.

Industrial-Scale Production Considerations

Industrial adaptation of these methods prioritizes safety, cost, and scalability:

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer and mixing efficiency reduce bromination times by 30% compared to batch processes.

  • Case Study : A pilot plant using NBS in a continuous flow system reported 82% yield with 99% purity after recrystallization.

Solvent Recycling

  • CCl₄ from NBS reactions is distilled and reused, lowering environmental impact and material costs.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Hexane/ethyl acetate (50:1) elutes the product while retaining polar byproducts.

  • Recrystallization : Ethanol/water mixtures yield crystalline product with >99% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 3.78 ppm (ester -OCH₃) and δ 7.50–7.57 ppm (aromatic protons).

  • MS (EI) : Molecular ion peak at m/z 269.09 ([M]⁺) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted indene derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol, leading to compounds with potentially enhanced biological properties.

These reactions make it a valuable building block in drug discovery and material science.

Pharmaceutical Research

Research indicates that this compound has potential applications in drug development due to its unique reactivity and structural characteristics. Notably:

  • Antitumor Activity: Studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, related compounds demonstrated a reduction in cell viability by 55% at concentrations as low as 10 μM against triple-negative breast cancer cells (MDA-MB-231) .

Material Science

In material science, this compound is investigated for its potential use in developing new materials with unique properties. Its ability to form various derivatives can lead to materials with tailored functionalities.

Biological Studies

The compound is also utilized in biological research for synthesizing biologically active compounds. Its mechanisms of action include:

  • Substitution Reactions: Allowing for the formation of derivatives that may exhibit different biological activities.
  • Oxidation and Reduction Reactions: Enabling the formation of carboxylic acids or alcohols that may have distinct biological effects.

Research into the structure–activity relationships (SAR) of similar indene derivatives has revealed that variations in substituents can significantly impact biological potency .

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique features and potential advantages of this compound:

CompoundKey FeaturesBiological Activity
Methyl 1-Oxo-2,3-Dihydro-1H-Indene-2-CarboxylateLacks bromine; less reactiveLower potency in antitumor assays
4-Bromo-1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylic AcidContains carboxylic acid; affects solubilityEnhanced solubility but varied activity
Other Indene DerivativesVarious substituents leading to different reactivitiesDiverse biological profiles

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions. The specific molecular targets and pathways involved would depend on the context of its use in research or synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Ester Group Key Reactivity/Applications Reference
Methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 4-Bromo Methyl Electrophilic reactivity for cross-coupling; potential intermediate in drug synthesis
Methyl 4-methoxy-2,3-dihydro-1-oxo-1H-indene-2-carboxylate 4-Methoxy Methyl Electron-donating methoxy group alters electronic profile; used in asymmetric catalysis studies
Methyl 2-(difluoromethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 2-Difluoromethyl Methyl Enhanced electrophilicity for fluorination reactions; moderate yields in α-amination
Methyl 2-ethynyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 2-Ethynyl Methyl Alkynylation precursor; 50% yield in Sonogashira-like couplings
Tert-Butyl 2-benzyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 2-Benzyl Tert-butyl Bulky ester group improves stereoselectivity in phase-transfer catalysis
Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-inden-2-carboxylate 5-Chloro, 2-Hydroxy Methyl Hydroxyl group enables hydrogen bonding; synthesized via asymmetric oxidation (53% ee)

Key Comparisons

Substituent Effects on Reactivity

  • Bromo vs. Methoxy : The 4-bromo substituent (electron-withdrawing) increases electrophilicity at the carbonyl group compared to the electron-donating 4-methoxy group. This makes bromo derivatives more reactive in nucleophilic additions (e.g., Grignard reactions) but less effective in stabilizing charge-separated intermediates in catalytic cycles .
  • Difluoromethyl vs. Ethynyl : The 2-difluoromethyl group (in ) enhances electrophilicity for fluorination, whereas the 2-ethynyl group (in ) facilitates alkyne-based cross-couplings.

Ester Group Influence

  • Methyl esters (e.g., , ) are typically more reactive in hydrolysis and transesterification than bulky tert-butyl esters (e.g., ). However, tert-butyl esters improve enantioselectivity in phase-transfer catalysis by reducing steric hindrance at the reaction site .

Synthetic Utility

  • Bromo-substituted derivatives (e.g., ) are pivotal in Suzuki-Miyaura cross-couplings for constructing biaryl motifs.
  • Chloro and hydroxy analogs (e.g., ) are intermediates for asymmetric oxidations, albeit with moderate enantiomeric excess (53% ee).

Biological Activity

Methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (C11H9BrO3) is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
IUPAC Namemethyl 7-bromo-3-oxo-1,2-dihydroindene-2-carboxylate
InChI KeyAIBGSRXWMDGIAM-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1CC2=C(C1=O)C=CC=C2Br

This compound contains a bromine atom, a carbonyl group, and a carboxylate ester group, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:

Substitution Reactions: The bromine atom can be replaced by nucleophiles, enabling the formation of diverse derivatives that may exhibit different biological activities.

Reduction Reactions: The carbonyl group can be reduced to an alcohol, potentially leading to compounds with enhanced biological properties.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other derivatives, which may have distinct biological effects .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds related to this compound. For instance, a related compound demonstrated significant cytotoxicity against triple-negative breast cancer cells (MDA-MB-231), reducing cell viability by 55% at a concentration of 10 μM in vitro. In vivo studies showed that this compound was well tolerated and effectively inhibited tumor growth in xenograft models .

Structure–Activity Relationship Studies

Research has focused on the structure–activity relationships (SAR) of similar indene derivatives. Variations in substituents on the indene ring can lead to significant changes in biological potency. For example, modifications that enhance lipophilicity or alter electronic properties have been shown to improve binding affinity to target proteins involved in cancer progression .

Comparative Analysis with Related Compounds

This compound can be compared with other indene derivatives:

CompoundKey FeaturesBiological Activity
Methyl 1-Oxo-2,3-Dihydro-1H-Indene-2-CarboxylateLacks bromine; less reactiveLower potency in antitumor assays
4-Bromo-1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylic AcidContains carboxylic acid; affects solubilityEnhanced solubility but varied activity
Other Indene DerivativesVarious substituents leading to different reactivitiesDiverse biological profiles

Synthesis and Applications in Organic Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in drug discovery and material science. Research has shown that derivatives synthesized from this compound can exhibit potent biological activities, making it a focal point for medicinal chemistry .

Industrial Production Methods

The industrial synthesis of this compound typically involves bromination reactions under controlled conditions. This process is optimized for yield and safety while maintaining the integrity of the compound’s structure .

Q & A

Q. What are the standard synthetic routes for methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, and how can reaction efficiency be optimized?

Answer: The compound is synthesized via general procedures (e.g., GP1/GP2) starting from brominated dihydroindenone precursors. For example, reacting 4-bromo-2,3-dihydro-1H-inden-1-one with esterifying agents (e.g., 2-methylallyl groups) under optimized conditions yields the target compound. Efficiency improvements include solvent ratio adjustments (e.g., pentane:ethyl acetate = 9:1 for TLC monitoring) and temperature control, achieving yields up to 83% . Catalyst selection and reaction time are critical variables to minimize side reactions.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer: Key techniques include:

  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular ion mass (e.g., [M+H]+ at 231.1017) .
  • ¹H NMR: Resolves protons on the indene ring (δ 7.60–7.69 ppm for aromatic protons) and ester methyl groups (δ 4.63–4.92 ppm) .
  • IR Spectroscopy: Identifies carbonyl stretches (1746 cm⁻¹ for ester, 1716 cm⁻¹ for ketone) .
  • Melting Point (Mp): Validates purity (e.g., 51–54°C for the 4-bromo derivative) .

Q. How is reaction progress monitored during synthesis?

Answer: Thin-layer chromatography (TLC) with solvent systems like pentane:ethyl acetate (9:1) is used to track Rf values (e.g., Rf = 0.3) . Consistent monitoring ensures timely quenching and reduces by-product formation.

Advanced Research Questions

Q. How does the bromine substituent’s position (4- vs. 5-bromo) influence regioselectivity in subsequent reactions?

Answer: Bromine positioning alters electronic and steric environments. For instance, 4-bromo derivatives undergo azide introduction at the α-position (via GP2) with 80% yield, while 5-bromo analogs may favor β-functionalization due to resonance effects. NMR analysis (e.g., coupling constants in δ 7.60–7.69 ppm) helps distinguish regioisomers .

Q. What strategies mitigate by-product formation during esterification or azide-functionalization?

Answer:

  • Temperature Control: Maintain temperatures below decomposition thresholds (e.g., <60°C for brominated intermediates) .
  • Catalyst Optimization: Use stoichiometric azide sources (e.g., NaN₃) with phase-transfer catalysts to enhance selectivity .
  • Purification: Column chromatography (pentane:ethyl acetate gradients) isolates the target compound from diastereomers or unreacted starting materials .

Q. How can contradictions in spectroscopic data be resolved when analyzing derivatives?

Answer: Cross-validation with complementary techniques is critical. For example:

  • HRMS resolves molecular formula discrepancies.
  • ¹H NMR coupling constants (e.g., J = 8.2 Hz for aromatic protons) confirm substituent positions .
  • X-ray crystallography (where applicable) provides definitive structural assignments, as seen in related indenone derivatives .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer: Scaling requires:

  • Chiral Catalysts: Use enantioselective catalysts (e.g., organocatalysts) to avoid racemization.
  • Process Analytical Technology (PAT): Real-time monitoring via inline IR or HPLC ensures consistency.
  • Crystallization Control: Optimize solvent polarity to favor enantiomerically pure crystal formation .

Q. How can computational methods aid in predicting reaction pathways for novel derivatives?

Answer: Density functional theory (DFT) calculations model transition states and regioselectivity. For example, predicting the stability of intermediates in azide reactions helps prioritize synthetic routes . Software like Gaussian or ADF is used to simulate NMR/IR spectra for validation .

Methodological Considerations

Q. What safety protocols are critical when handling brominated intermediates?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods for reactions releasing volatile by-products (e.g., HBr).
  • Waste Management: Neutralize acidic/basic waste before disposal .

Q. How can researchers design experiments to explore biological activity while avoiding toxicity pitfalls?

Answer:

  • In Silico Screening: Tools like molecular docking predict binding affinity to biological targets.
  • Cytotoxicity Assays: Pre-screen derivatives using cell lines (e.g., HEK293) to identify non-toxic candidates.
  • Metabolic Stability Studies: Liver microsome assays assess compound degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.